molecular formula C9H12F3NO B1479436 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine CAS No. 2098105-53-2

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine

Cat. No.: B1479436
CAS No.: 2098105-53-2
M. Wt: 207.19 g/mol
InChI Key: XGMWGMCCPUTVAD-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine (CAS: 2098105-53-2) is a fluorinated amine derivative characterized by a trifluoromethyl group and a furan-2-ylmethyl substituent. Its molecular formula is C₉H₁₁F₃N, with a molecular weight of 197.18 g/mol.

Properties

IUPAC Name

4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c10-9(11,12)5-7(6-13)4-8-2-1-3-14-8/h1-3,7H,4-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWGMCCPUTVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine is a fluorinated organic compound with significant potential in pharmaceutical applications due to its unique structural features. This compound includes a trifluoromethyl group and a furan moiety, which may enhance its biological activity compared to similar compounds. The molecular formula is C9_9H12_{12}F3_3NO, with a molecular weight of approximately 207.19 g/mol .

Synthesis

The synthesis of this compound typically involves introducing trifluoromethyl and furan groups into a butanamine framework. Common synthetic approaches include:

  • Nucleophilic substitution : Reaction of furan derivatives with trifluoromethylating agents under basic conditions.
  • Oxidation and reduction reactions : The furan ring can be oxidized to form furanones or reduced to yield derivatives with altered functional groups .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing effective interaction with biological membranes and enzymes. The furan ring can engage in π-π interactions and hydrogen bonding, influencing binding affinity and specificity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally similar to this compound. For instance, derivatives exhibiting similar structural motifs have demonstrated cytotoxic activity against various cancer cell lines:

  • IC50_{50} values : Compounds in this category have shown IC50_{50} values ranging from sub-micromolar to micromolar concentrations against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines .
Compound NameIC50_{50} (µM)Cell Line
Compound A0.48MCF-7
Compound B0.19HCT-116
Compound C0.11A549

Mechanistic Studies

Mechanistic investigations indicate that compounds similar to this compound induce apoptosis in cancer cells through:

  • Caspase activation : Increased caspase 3/7 activity leading to cell death.
  • Cell cycle arrest : Induction of G1 phase arrest in MCF-7 cells .

Case Studies

A notable case study involved the evaluation of various derivatives of compounds related to this compound against multiple cancer cell lines:

  • Study on apoptosis induction : Compounds were tested for their ability to induce apoptosis in MCF-7 cells via flow cytometry analysis.
  • Comparative analysis : The biological potency was compared with established chemotherapeutic agents like doxorubicin.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Amine Backbone

4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine
  • CAS : 2021947-64-6
  • Molecular Formula: C₉H₁₆F₃NO
  • Molecular Weight : 211.22 g/mol
  • Key Differences :
    • Replaces the furan-2-ylmethyl group with a tetrahydro-2H-pyran-4-yl substituent (a six-membered oxygen-containing ring).
    • The bulkier pyran ring increases molecular weight and may influence steric hindrance, solubility, and binding affinity in biological systems .
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine
  • CAS : 2097962-43-9
  • Molecular Formula : C₉H₁₁F₃NS
  • Molecular Weight : 213.25 g/mol
  • Key Differences: Substitutes the furan oxygen with a sulfur atom (thiophene ring).
4,4,4-Trifluoro-3-methylbutan-1-amine Hydrochloride
  • CAS : 116-04-7
  • Molecular Formula : C₅H₁₁F₃N·HCl
  • Molecular Weight : 163.60 g/mol
  • Key Differences :
    • Replaces the furan-2-ylmethyl group with a methyl group at position 3.
    • Simplified structure reduces steric complexity but eliminates aromatic interactions .

Comparison of Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Key Functional Groups LogP* (Predicted)
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine 197.18 Furan-2-ylmethyl CF₃, Amine, Furan 1.8–2.2
4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine 213.25 Thiophen-2-ylmethyl CF₃, Amine, Thiophene 2.5–3.0
4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine 211.22 Pyran-4-yl CF₃, Amine, Pyran 1.5–1.9
4,4,4-Trifluoro-3-methylbutan-1-amine 127.11 Methyl CF₃, Amine 0.5–1.0

*LogP values estimated using fragment-based methods.

Key Observations:
  • Lipophilicity : Thiophene derivatives exhibit higher LogP due to sulfur’s hydrophobic nature, while pyran derivatives are less lipophilic due to oxygen’s polarity .

Preparation Methods

Fluorinated Butane Backbone Construction

A common approach to constructing the trifluoromethylated butane chain involves the use of trifluoromethylated propargylic alcohols or alkynes as key intermediates. According to Beilstein Journal of Organic Chemistry, 4,4,4-trifluorobut-2-yn-1-ones can be prepared by oxidation of propargylic alcohols, which are readily accessible and serve as Michael acceptors for further functionalization.

Table 1: Key Steps in Fluorinated Backbone Synthesis

Step Reaction Type Conditions/Notes
1 Synthesis of propargylic alcohol From trifluoromethylated alkynes
2 Oxidation to trifluorobut-2-yn-1-one Mild oxidizing agents, controlled temperature
3 Michael addition or substitution To introduce heteroaryl substituents

Introduction of the Furan-2-ylmethyl Group

The furan-2-ylmethyl moiety is typically introduced via nucleophilic substitution or coupling reactions. One method involves alkylation of the trifluoromethylated intermediate with a furan-2-ylmethyl halide or equivalent electrophile under basic conditions.

A patent (WO2018008042A1) describes alkylation steps involving potassium hydroxide and toluene as solvent at mild temperatures (25-30°C), followed by slow addition of alkyl halides at low temperatures (0-5°C) to achieve substitution without side reactions.

Conversion to Primary Amine

The terminal functional group is converted to a primary amine typically via reductive amination or direct substitution of a leaving group with ammonia or amine sources.

  • Reductive amination can be performed using catalytic hydrogenation or metal-catalyzed reduction.
  • Alternatively, amination of halogenated intermediates using ammonia or amine nucleophiles under controlled conditions.

Representative Synthetic Procedure

Based on the synthesis strategies and conditions reported in literature and patents, a representative preparation route is outlined below:

Step Reagents & Conditions Outcome
1 Oxidation of trifluoromethyl propargylic alcohol (e.g., with PCC or Dess–Martin periodinane) Formation of 4,4,4-trifluorobut-2-yn-1-one
2 Michael addition or nucleophilic substitution with furan-2-ylmethyl bromide in presence of KOH in toluene at 25-30°C Introduction of furan-2-ylmethyl group
3 Reduction or amination of terminal group (e.g., hydrogenation or reaction with ammonia) Formation of 4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-amine

Research Findings and Optimization

  • Temperature Control: Optimal temperatures for alkylation steps are maintained between 0-30°C to avoid side reactions and degradation.
  • Solvent Choice: Hydrocarbon solvents such as toluene or n-heptane are preferred for alkylation and crystallization steps due to their inertness and ability to dissolve reactants effectively.
  • Reaction Time: Alkylation reactions typically proceed efficiently within 1-2 hours, with stirring durations extended up to 20 hours at low temperatures to maximize yield during crystallization.
  • Catalysts: Metal catalysts such as indium chloride (InCl3) have been shown to promote related heteroaryl substitutions and can be considered for optimization in similar syntheses.
  • Purification: Crystallization from hydrocarbon solvent-water mixtures followed by filtration provides high-purity products.

Data Summary Table

Parameter Conditions/Values Notes
Alkylation temperature 0-30°C Prevents side reactions
Solvents Toluene, n-heptane Preferred for reaction and crystallization
Reaction time 1-2 hours (alkylation), 10-20 hours (crystallization) Ensures completion and purity
Catalysts KOH (base), possible metal catalysts (e.g., InCl3) Enhances nucleophilic substitution
Yield Typically high (>80%) Dependent on precise control of conditions

Q & A

Q. What synthetic methodologies are recommended for preparing 4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-amine?

The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. A plausible route involves:

  • Step 1 : Reacting a trifluorobutane precursor (e.g., 4,4,4-trifluoro-2-(furan-2-ylmethyl)butan-1-ol) with ammonia under catalytic hydrogenation or using a reducing agent like NaBH₄ in the presence of a Lewis acid.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the amine product.
    Similar trifluoroethylamine derivatives have been synthesized using cross-coupling reactions under inert conditions, which may be adapted for this compound .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm the presence of the furan methyl group and trifluoromethyl moiety.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended, leveraging software like SHELXL for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (C₉H₁₂F₃NO).

Advanced Research Questions

Q. What strategies can address discrepancies in computational modeling of this compound’s physicochemical properties?

  • Force Field Limitations : Classical models like PCP-SAFT may struggle with hydrogen-bond asymmetry in amines. Use quantum mechanical calculations (DFT) to refine parameters for the trifluoro and furan groups .
  • Validation : Cross-check computational predictions (e.g., logP, pKa) with experimental HPLC retention times or potentiometric titrations.

Q. How can researchers investigate the biological activity of this compound in enzyme inhibition studies?

  • Target Selection : Prioritize enzymes sensitive to trifluoromethyl groups (e.g., kinases or proteases).
  • Assay Design : Use fluorescence-based assays to monitor inhibition kinetics. Reference studies on structurally similar compounds, such as (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine, which showed enhanced solubility and bioactivity due to fluorine substituents .

Q. What analytical techniques are critical for resolving contradictory data in reaction mechanism studies?

  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled ammonia to track amine formation pathways.
  • Kinetic Profiling : Conduct time-resolved IR spectroscopy to identify intermediates during synthesis.
  • Contradiction Example : If computational models fail to predict azeotropic behavior (as seen in pentan-2-one/butan-1-amine systems), validate with gas chromatography (GC) or phase-diagram analysis .

Methodological Considerations

Q. How can researchers optimize the compound’s stability during storage?

  • Storage Conditions : Store under nitrogen at −20°C in amber vials to prevent oxidation of the furan ring.
  • Stability Assays : Monitor degradation via HPLC-UV at intervals, referencing protocols for analogous amines like (R)-1-(4-methoxyphenyl)butan-1-amine .

Q. What strategies enhance the compound’s reactivity in downstream derivatization?

  • Protection/Deprotection : Protect the primary amine with Boc groups before functionalizing the furan moiety.
  • Cross-Coupling : Utilize Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the furan methyl position, as demonstrated in related trifluoroethylamine syntheses .

Data Interpretation and Reporting

Q. How should researchers contextualize low yields in scale-up synthesis?

  • Root-Cause Analysis : Investigate side reactions (e.g., trifluoromethyl group hydrolysis) using LC-MS.
  • Case Study : Compare with 4,4,4-trifluoro-2-(thiophen-2-ylmethyl)butan-1-amine synthesis, where yields improved with low-temperature conditions .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism.
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points, ensuring reproducibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine
Reactant of Route 2
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine

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